molecular formula C14H12FNO3S B2412230 [2-(3-Fluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate CAS No. 1001787-13-8

[2-(3-Fluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate

Cat. No.: B2412230
CAS No.: 1001787-13-8
M. Wt: 293.31
InChI Key: YRLLBKLQSALJIP-UHFFFAOYSA-N
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Description

[2-(3-Fluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate is an organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3-Fluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate typically involves a multi-step process. One common method starts with the preparation of 5-methylthiophene-2-carboxylic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2-(3-fluoroanilino)-2-oxoethanol in the presence of a base such as triethylamine to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

[2-(3-Fluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorine atom on the aniline ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

[2-(3-Fluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of [2-(3-Fluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • [2-(3-Chloroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate
  • [2-(3-Bromoanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate
  • [2-(3-Methoxyanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate

Uniqueness

Compared to similar compounds, [2-(3-Fluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

[2-(3-fluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO3S/c1-9-5-6-12(20-9)14(18)19-8-13(17)16-11-4-2-3-10(15)7-11/h2-7H,8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRLLBKLQSALJIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)OCC(=O)NC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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